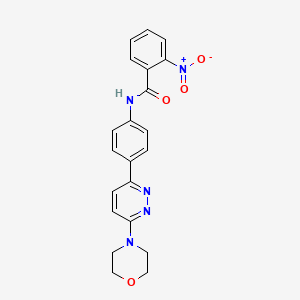

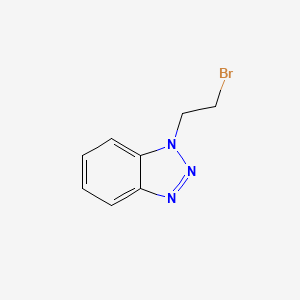

![molecular formula C10H9N3O5S B2587333 N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine CAS No. 852454-09-2](/img/structure/B2587333.png)

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

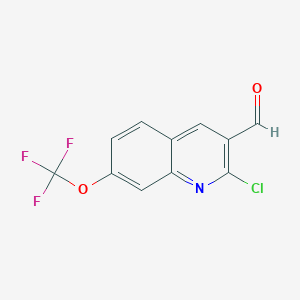

“N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine” is a complex organic compound that contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains two carbonyl groups (C=O), an acetyl group (CH3-C=O), and a glycine residue (NH2-CH2-COOH).

Synthesis Analysis

The synthesis of such compounds generally involves the cyclization of appropriate precursors . For instance, 3-amino-thiophene-2-carboxylate derivatives can be cyclized using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, the carbonyl groups and the amino group in the glycine residue could potentially be involved in various chemical reactions .科学的研究の応用

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives are synthesized using various methods, and the compound can serve as a precursor or intermediate in these syntheses. These derivatives have been explored for their potential in creating new pharmaceuticals due to their biological activities .

Development of Radioligands

The thieno[3,2-d]pyrimidine scaffold is utilized in the development of radioligands, such as in the synthesis of (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid . These radioligands are crucial for binding assays in ligand-receptor structure-activity relationship studies .

Pharmacological Characterization

Compounds based on thieno[3,2-d]pyrimidine are characterized pharmacologically to determine their interaction with various receptors. This is essential for understanding their potential therapeutic effects and safety profiles .

Chemical Papers and Research

The compound’s derivatives are subjects of chemical papers, contributing to the academic and scientific understanding of thieno[3,2-d]pyrimidine. Researchers study their synthesis, properties, and applications, thereby expanding the knowledge base .

特性

IUPAC Name |

2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5S/c14-6(11-3-7(15)16)4-13-9(17)8-5(1-2-19-8)12-10(13)18/h1-2H,3-4H2,(H,11,14)(H,12,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUYADRZXDQXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N(C2=O)CC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

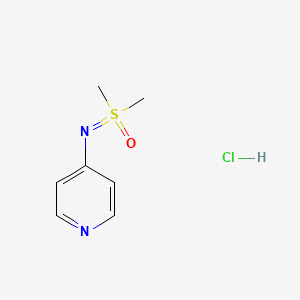

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

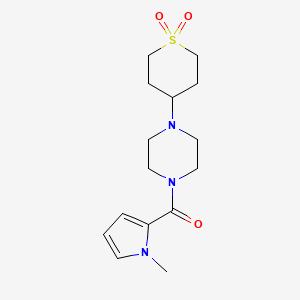

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

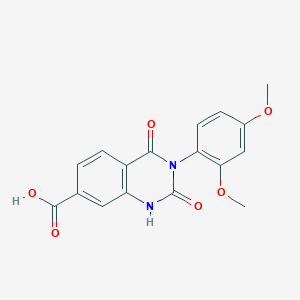

methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)